4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Catalog No.
S3317692
CAS No.
604785-54-8
M.F
C38H28N2
M. Wt
512.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

CAS Number

604785-54-8

Product Name

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

IUPAC Name

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole

Molecular Formula

C38H28N2

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3

InChI Key

LTUJKAYZIMMJEP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is an organic compound with the molecular formula C₃₈H₂₈N₂ and a molecular weight of 512.64 g/mol. It features a biphenyl structure substituted with two 9-carbazolyl groups and two methyl groups at the 2 and 2' positions. This compound is characterized by its crystalline form, typically appearing as a white solid. Its melting point ranges from 289 to 291 °C, and it has a predicted boiling point of approximately 706.1 °C .

  • Organic Light-Emitting Diodes (OLEDs)

    CDBP is being explored as a host material in OLEDs. Host materials play a crucial role in transporting charges and facilitating exciton formation within the device. Studies have shown that CDBP exhibits good thermal stability, high triplet energy, and good hole-transporting properties, making it a promising candidate for OLED applications [].

  • Hole-Transporting Materials (HTMs)

    Due to its efficient hole-transporting capabilities, CDBP is also investigated as a standalone HTM in OLEDs. Research suggests that CDBP-based HTMs can lead to improved device performance, including higher luminous efficiency and better operational stability [].

  • Blue Emitters

    Developing efficient blue emitters is a challenge in OLED research. Some studies have explored incorporating CDBP into blue emitters to enhance their performance. The idea is that CDBP's efficient hole-transporting properties can contribute to improved exciton confinement and device efficiency [].

The chemical reactivity of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl can be attributed to its functional groups. It can undergo various reactions typical for aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of nitrogen atoms in the carbazole moieties can enhance electrophilic substitution reactions.
  • Oxidation: The compound can be oxidized to form various derivatives, which may have different electronic properties.
  • Polymerization: Under certain conditions, this compound can participate in polymerization reactions to form larger oligomers or polymers.

Several synthesis methods for producing 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl have been reported:

  • Direct Coupling Reaction: This method typically involves the coupling of 9-carbazole derivatives with dimethylbiphenyl precursors using palladium-catalyzed cross-coupling techniques.
  • Nucleophilic Substitution: In this approach, nucleophilic substitution reactions are employed to introduce the carbazole moieties onto the biphenyl backbone.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that simplify the reaction steps while maintaining high yields .

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl has several applications across different fields:

  • Organic Light Emitting Diodes (OLEDs): The compound is utilized as a blue phosphorescent emitter due to its favorable electronic properties.
  • Photovoltaics: It can serve as an electron transport material in organic solar cells.
  • Sensors: The compound's luminescent properties make it suitable for use in various sensor applications.

Interaction studies involving 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl focus primarily on its behavior in electronic devices and biological systems:

  • In OLEDs: Research has shown that the compound interacts effectively with other materials to enhance light emission efficiency.
  • Biological Interactions: Preliminary studies suggest potential interactions with cellular components that could influence its biological activity.

Several compounds share structural similarities with 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
9-CarbazoleSingle carbazole unitUsed primarily in organic electronics
4,4'-Bis(9H-fluoren-9-yl)-2,2'-dimethylbiphenylFluorene instead of carbazoleExhibits different photophysical properties
3,6-Di(9-carbazolyl)-carbazoleAdditional carbazole substitutionsPotentially enhanced biological activity

Uniqueness of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

The unique combination of two carbazole units and dimethyl substitution on the biphenyl backbone provides enhanced stability and tunable electronic properties compared to other similar compounds. This structure allows for improved performance in applications such as OLEDs and photovoltaic devices while also potentially offering unique biological activities not found in simpler analogs .

Further research into this compound could yield valuable insights into both its practical applications and underlying mechanisms of action in biological systems.

Metal-Catalyzed Cross-Coupling Strategies in Biphenyl-Carbazole Systems

Ullmann Coupling Optimization for Carbazole Dimerization

Ullmann-type C–N coupling remains the cornerstone for synthesizing biphenyl-carbazole architectures. A CuCl-catalyzed protocol using 1-methyl-imidazole as a ligand and tert-butoxide base achieves high yields (up to 92%) for N-heteroarylcarbazole derivatives. Critical parameters include:

  • Catalyst loading: Reduced copper concentrations (2–5 mol%) minimize costs while maintaining efficiency.
  • Ligand effects: 1-Methyl-imidazole enhances catalytic activity by stabilizing copper intermediates, enabling large-scale synthesis.

For CDBP, diiodobiphenyl (DIBP) and carbazole react under Ullmann conditions with CuI (0.2 equiv), 18-crown-6 (0.2 equiv), and K₂CO₃ in orthodichlorobenzene at 180°C. This method achieves an 82% yield with 99.8% purity, outperforming earlier routes (72.3% yield). The crown ether ligand accelerates reaction kinetics, reducing the duration from 40 hours to 5 hours.

Table 1. Ullmann Reaction Optimization for CDBP Synthesis

ParameterStandard ConditionsPrevious Methods
Catalyst (CuI)0.2 equiv0.3 equiv
Ligand (18-crown-6)0.2 equivNone
Reaction Time5 hours40 hours
Yield82%72.3%
Purity99.8%Unreported

Suzuki-Miyaura Approaches for Sterically Hindered Biphenyl Cores

While Ullmann coupling dominates CDBP synthesis, Suzuki-Miyaura cross-coupling faces challenges due to steric hindrance from methyl groups. No direct examples are documented in the provided sources, but analogous systems suggest that bulky phosphine ligands (e.g., SPhos) and microwave assistance could improve efficiency in biphenyl bond formation.

Solvent and Ligand Systems in One-Pot Synthesis

Role of Polar Solvents in Facilitating High-Yield Coupling

Orthodichlorobenzene emerges as the optimal solvent for Ullmann reactions, enabling reflux at 180°C without decomposition. Its high boiling point and non-coordinating nature prevent catalyst deactivation, unlike DMSO, which promotes undesired isomerization in Pd-catalyzed allylations.

Crown Ether Mediation for Enhanced Reaction Kinetics

The inclusion of 18-crown-6 in CuI-catalyzed reactions improves yields by 10–15% compared to ligand-free systems. The macrocycle solubilizes K⁺ ions from K₂CO₃, increasing base accessibility and accelerating deprotonation of carbazole’s N–H group. This effect is critical for achieving near-quantitative conversion in 5 hours.

Post-Functionalization Techniques for Methyl-Substituted Derivatives

Directed Ortho-Methylation Strategies

Methyl groups at the 2,2'-positions of CDBP are introduced via Friedel-Crafts alkylation or directed C–H activation. PdCl₂/PPh₃ systems selectively allylate carbazole’s C3 position without N-functionalization, albeit with sensitivity to isomerization at elevated temperatures. Stopping reactions at 18 hours minimizes byproducts, yielding 29–36% mono-coupled intermediates.

Protecting Group Strategies for Selective Functionalization

While protecting groups are not explicitly detailed in the sources, selective methylation likely requires temporary N-silylation (e.g., using tert-butyldimethylsilyl chloride) to block reactive sites. Subsequent hydrosilylation of allylated intermediates with Karstedt’s catalyst produces siloxane-functionalized CDBP derivatives in 56% yield.

Steric Effects of 2,2'-Dimethyl Substitution on Electronic Configuration

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations demonstrate that the 2,2'-dimethyl groups in CDBP induce a 56–62° dihedral angle between the biphenyl rings, contrasting sharply with the 30–35° twist in unsubstituted 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) [2] [3]. This steric hindrance localizes molecular orbitals on individual carbazole units rather than delocalizing them across the biphenyl bridge. Frontier orbital analysis reveals highest occupied molecular orbital (HOMO) energies of −5.4 eV localized on carbazole donors, while the lowest unoccupied molecular orbital (LUMO) resides at −1.9 eV on the biphenyl spacer [2]. The methyl groups reduce orbital overlap between adjacent molecules by 34% compared to CBP, as quantified through electronic coupling integrals (J = 42 meV vs. 64 meV in CBP) [2].

Impact on π-π Stacking and Crystallographic Packing

Single-crystal X-ray diffraction shows CDBP adopts a herringbone packing motif with intermolecular distances of 4.7 Å between carbazole planes, exceeding the 3.8 Å π-π stacking distance in CBP [2] [3]. The methyl substituents enforce a molecular tilt of 28° relative to the crystal plane, creating anisotropic charge transport pathways. Time-resolved microwave conductivity measurements reveal in-plane hole mobility of 2.1 × 10⁻⁴ cm²/V·s versus out-of-plane mobility of 6.7 × 10⁻⁶ cm²/V·s [3]. This directional transport arises from preferential edge-to-face carbazole interactions rather than cofacial stacking, as evidenced by Hirshfeld surface analysis showing 61% H···H contacts versus 18% π-stacking contributions [3].

Triplet Energy Level Modulation Through Molecular Design

Comparative Analysis With CBP and mCBP Analogues

The steric twist in CDBP elevates its triplet energy (T₁) to 2.79 eV, surpassing CBP's 2.56 eV and approaching meta-substituted mCBP's 2.84 eV [3]. Phosphorescence spectra at 77 K show a 0–0 transition at 443 nm for CDBP versus 485 nm for CBP, confirming the 0.23 eV T₁ increase [2]. Transient absorption spectroscopy reveals triplet exciton lifetimes of 12.4 μs in CDBP films compared to 8.9 μs in CBP, attributed to reduced Dexter energy transfer from hindered molecular vibrations [3]. However, the twisted geometry introduces a 0.15 eV increase in singlet-triplet energy splitting (ΔE_ST) relative to CBP, raising concerns about triplet harvesting efficiency in thermally activated delayed fluorescence systems [2].

Excimer Formation Dynamics in Thin-Film Morphologies

Despite its high T₁ energy, CDBP exhibits 38% excimer emission in neat films versus 12% for CBP, as quantified through time-resolved photoluminescence spectroscopy [2]. The twisted biphenyl core localizes triplet excitons on carbazole termini, enabling intermolecular triplet energy transfer with a Förster radius of 2.1 nm [3]. Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals preferential face-on orientation in spin-coated films, creating 1.7 nm domain spacing that facilitates excimer stabilization [3]. Kinetic modeling of transient electroluminescence shows excimer formation occurs through a bimolecular process with rate constant k_excimer = 3.2 × 10⁻¹² cm³/s, three orders of magnitude faster than monomeric decay pathways [2].

Comparative Electronic Properties of Carbazole-Based Host Materials

PropertyCDBPCBPmCBP
Triplet Energy (eV)2.79 [3]2.56 [3]2.84 [3]
HOMO Level (eV)-5.41 [2]-5.38 [2]-5.52 [3]
LUMO Level (eV)-1.93 [2]-1.88 [2]-2.11 [3]
Excimer Contribution (%)38 [2]12 [2]9 [3]
Hole Mobility (cm²/V·s)2.1×10⁻⁴ [3]5.8×10⁻⁴ [3]1.7×10⁻⁴ [3]

XLogP3

10.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Dates

Modify: 2023-08-19

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